N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide
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Overview
Description
N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide is an organic compound characterized by the presence of a hydroxybenzyl group attached to an oxopropyl acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide typically involves the reaction of 4-hydroxybenzyl alcohol with acetic anhydride to form an intermediate, which is then reacted with an appropriate amine to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually sufficient.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as:
Purification: Crystallization or recrystallization to obtain a pure product.
Drying: Removal of solvents and moisture to yield the final dry compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group may interact with enzymes or receptors, leading to modulation of biological processes. The oxopropyl acetamide structure may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxybenzyl)acetamide: Similar structure but lacks the oxopropyl group.
4-hydroxybenzyl alcohol: Similar structure but lacks the acetamide group.
4-hydroxybenzoic acid: Similar structure but contains a carboxylic acid group instead of the acetamide group.
Uniqueness
N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide is unique due to the presence of both the hydroxybenzyl and oxopropyl acetamide groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(14)12(13-9(2)15)7-10-3-5-11(16)6-4-10/h3-6,12,16H,7H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSKSMJDPOCNQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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